![molecular formula C14H19NOS B14911899 N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)
N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide is an organic compound with the molecular formula C14H19NOS It is characterized by the presence of a cyclopropyl group, a dimethylphenylthio group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 3,4-dimethylthiophenol and an appropriate alkyl halide (such as 3-bromopropionitrile) under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether intermediate.
Amidation: The final step involves the conversion of the nitrile group to the amide using a suitable reagent such as lithium aluminum hydride or through catalytic hydrogenation.
Industrial Production Methods
Industrial production of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide: Unique due to the presence of both cyclopropyl and dimethylphenylthio groups.
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)ethanamide: Similar structure but with an ethanamide moiety.
Uniqueness
The uniqueness of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19NOS |
|---|---|
Peso molecular |
249.37 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-(3,4-dimethylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C14H19NOS/c1-10-3-6-13(9-11(10)2)17-8-7-14(16)15-12-4-5-12/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
OKVUYUZHTFNPMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SCCC(=O)NC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)
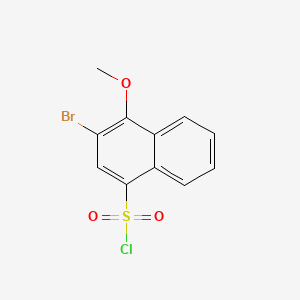

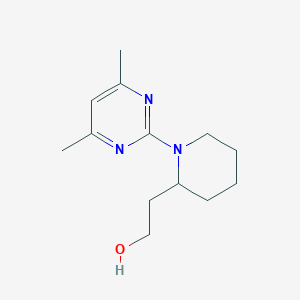
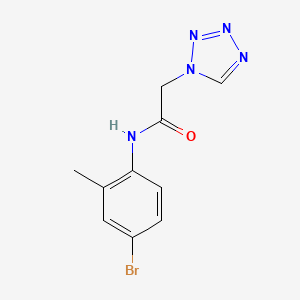

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)


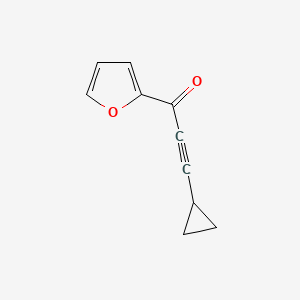
![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)
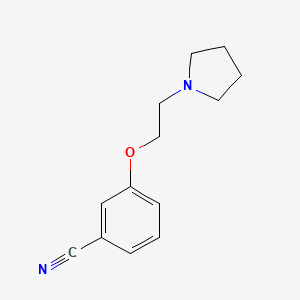
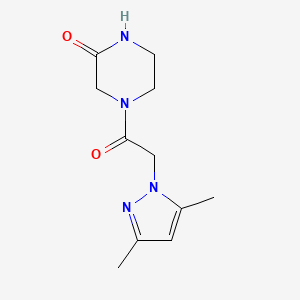
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
